molecular formula C10H7NO B2529365 1-Oxoindan-2-carbonitrile CAS No. 28873-87-2

1-Oxoindan-2-carbonitrile

Cat. No. B2529365
CAS RN: 28873-87-2
M. Wt: 157.172
InChI Key: FUKLRRTYUZRVBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-oxoindan-2-carbonitrile derivatives and related compounds has been explored through various methods. One approach involves a one-pot, three-component condensation reaction of 2-carboxybenzaldehyde, primary amine, and TMSCN catalyzed by sulfamic acid under reflux temperature, which is described as simple and environmentally benign . Another method utilizes a Sc(OTf)3-catalyzed three-component Strecker/Lactamization cascade reaction involving methyl 2-formylbenzoate, TMSCN, and amines at room temperature, yielding good to excellent results for a broad scope of amine substrates . Additionally, one-pot condensations of formaldehyde with CH acids and enamines have been used to synthesize new 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile and related compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various spectroscopic techniques. FT-IR, (1)H NMR, (13)C NMR, and elemental analyses have been employed to characterize the structure of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitriles . X-ray diffraction (XRD) has been used to determine the crystal structure of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes and to revise the structure of the originally proposed 8-oxo-8H-acenaphtho[1,2-b]pyrrol-9-carbonitrile to 1-oxo-1H-phenalene-2,3-dicarbonitrile .

Chemical Reactions Analysis

The synthesized compounds have been involved in various chemical reactions. For instance, the novel tetrahydrobenzo[h]quinoline-3-carbonitriles have demonstrated sensitivity to the polarity of the microenvironment provided by different solvents, as shown by fluorescence polarity studies . The revised compound 1-oxo-1H-phenalene-2,3-dicarbonitrile has been subjected to new chemical transformations, which are presented in the study .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been investigated through spectroscopic and physicochemical parameters. UV-Vis and fluorescence spectroscopy measurements have shown that the tetrahydrobenzo[h]quinoline-3-carbonitriles are good absorbents and fluorescent . Parameters such as singlet absorption, extinction coefficient, Stokes shift, oscillator strength, and dipole moment have been explored to assess the analytical potential of these compounds . The optical properties and solvatochromism of the 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes have been examined in solvents of various polarity, and their first hyperpolarizability was calculated using computational methods . Additionally, the crystal structure of the oxalic acid–pyridine-4-carbonitrile complex has been analyzed, revealing strong O—H⋯N hydrogen bonds and weak C—H⋯O interactions within the crystal .

Scientific Research Applications

Catalyzed Synthesis Reactions

1-Oxoindan-2-carbonitrile derivatives have been synthesized through catalyzed reactions. For instance, a study describes the Sc(OTf)3-catalyzed three-component cascade reaction for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives, showing the utility of 1-Oxoindan-2-carbonitrile in facilitating complex chemical syntheses (Tingting Chen, C. Cai, 2016).

Anticancer Activity

Derivatives of 1-Oxoindan-2-carbonitrile have been evaluated for their anticancer properties. A study synthesized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and assessed their in vitro anticancer activities, highlighting the potential of 1-Oxoindan-2-carbonitrile derivatives in developing new anticancer drugs (M. Kachaeva, S. Pilyo, V. Zhirnov, V. Brovarets, 2018).

Antifungal Properties

Research into 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, starting from 1-Oxoindan-2-carbonitrile, has shown promising antifungal activity. This underscores the compound's relevance in the development of antifungal agents (A. R. Gholap, Kiran S Toti, F. Shirazi, R. Kumari, M. Bhat, M. Deshpande, K. Srinivasan, 2007).

Optoelectronic and Charge Transport Properties

The optoelectronic and charge transport properties of hydroquinoline derivatives, including those related to 1-Oxoindan-2-carbonitrile, have been explored, indicating their potential use in electronic and optoelectronic devices. This study provides insights into the structural, electronic, and optical properties, showcasing the multifunctionality of 1-Oxoindan-2-carbonitrile derivatives in materials science (A. Irfan, A. Al‐Sehemi, A. R. Chaudhry, S. Muhammad, R. Jin, 2020).

Green Chemistry Applications

1-Oxoindan-2-carbonitrile derivatives have been implicated in studies focusing on green chemistry, such as the electrochemical oxidative cross-coupling with hydrogen evolution. This represents a sustainable approach to bond formation, highlighting the role of these compounds in environmentally friendly chemical processes (Shan Tang, Yichang Liu, A. Lei, 2018).

Safety And Hazards

Specific safety and hazard information for 1-Oxoindan-2-carbonitrile is not found in the search results. However, safety data sheets for related compounds suggest that they may be harmful if swallowed, in contact with skin, or if inhaled789.


properties

IUPAC Name

3-oxo-1,2-dihydroindene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKLRRTYUZRVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

CAS RN

28873-87-2
Record name 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile
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